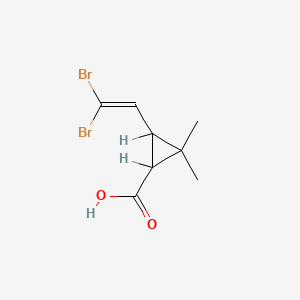

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Beschreibung

Structural Characterization of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic Acid

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is built upon a highly constrained cyclopropane ring framework that serves as the central structural motif. This three-membered carbocyclic ring is substituted at the 2-position with two methyl groups, creating a geminal dimethyl substitution pattern that significantly influences the molecule's conformational properties. At the 3-position, the ring bears a 2,2-dibromoethenyl substituent, which introduces substantial electronic perturbation through the presence of two bromine atoms attached to the terminal vinyl carbon. The carboxylic acid functionality is positioned at the 1-position of the cyclopropane ring, providing the molecule with acidic properties and the capacity for hydrogen bonding interactions.

The overall molecular geometry is characterized by significant deviation from ideal tetrahedral arrangements due to the constraints imposed by the three-membered ring system. The carbon framework of the cyclopropane ring is essentially planar, as dictated by the geometric requirement that three points define a plane. This planar arrangement forces all substituents to adopt specific spatial orientations that are energetically less favorable than those found in acyclic systems. The dibromoethenyl substituent extends from this planar core, creating a molecular architecture that combines ring strain with the electronic effects of heavy halogen substitution.

Cyclopropane Ring Strain Analysis

The cyclopropane ring system in this compound exhibits substantial ring strain that fundamentally alters the molecule's reactivity profile compared to larger ring systems or acyclic analogues. Experimental measurements indicate that cyclopropane possesses approximately 28-29 kilocalories per mole of total ring strain energy, which represents one of the highest strain values among stable organic molecules. This strain energy arises from two primary sources: angle strain and torsional strain, both of which are consequences of the geometric constraints imposed by the three-membered ring structure.

Angle strain constitutes the major component of ring strain in cyclopropane systems, resulting from the significant deviation of the internal bond angles from the ideal tetrahedral geometry preferred by sp3 hybridized carbon atoms. In cyclopropane, the carbon-carbon-carbon bond angles are constrained to approximately 60 degrees, representing a substantial compression from the ideal tetrahedral angle of 109.5 degrees. This angular distortion creates significant electron-electron repulsion between bonding orbitals, as the electron clouds surrounding each carbon atom are forced into closer proximity than would be energetically optimal. The magnitude of this strain is evidenced by the weakening of carbon-carbon bonds within the ring, with bond dissociation energies reduced to approximately 65 kilocalories per mole compared to typical carbon-carbon single bonds that exhibit strengths of 80-85 kilocalories per mole.

The presence of the geminal dimethyl substitution at the 2-position of the cyclopropane ring introduces additional steric interactions that may further influence the ring strain characteristics. These methyl groups, while providing substitution at a single carbon center, create localized steric hindrance that can affect the overall ring geometry and potentially alter the distribution of strain energy throughout the molecular framework. The combined effect of intrinsic ring strain and substituent-induced steric interactions results in a highly reactive cyclopropane system that is predisposed to ring-opening reactions under appropriate chemical conditions.

| Strain Parameter | Cyclopropane Value | Ideal Value | Deviation |

|---|---|---|---|

| Bond Angle (C-C-C) | 60° | 109.5° | -49.5° |

| Ring Strain Energy | 28-29 kcal/mol | 0 kcal/mol | +28-29 kcal/mol |

| C-C Bond Strength | 65 kcal/mol | 80-85 kcal/mol | -15-20 kcal/mol |

Dibromovinyl Substituent Electronic Effects

The 2,2-dibromoethenyl substituent attached to the cyclopropane ring creates a complex pattern of electronic effects that significantly influence the molecule's chemical behavior and reactivity profile. The presence of two bromine atoms on the terminal carbon of the vinyl group introduces substantial electronic perturbation through multiple mechanisms, including inductive withdrawal, potential resonance interactions, and steric effects arising from the large size of the halogen atoms. These electronic effects are particularly significant because bromine atoms possess high electronegativity and multiple lone pairs of electrons that can participate in various bonding interactions.

The inductive effect of the bromine substituents represents the primary electronic influence, as these highly electronegative atoms withdraw electron density from the vinyl carbon and, by extension, from the entire molecular framework. This electron withdrawal creates a significant dipole moment within the dibromoethenyl group and affects the electron distribution throughout the cyclopropane ring system. The magnitude of this inductive effect is amplified by the presence of two bromine atoms in geminal positions, creating a cumulative electron-withdrawing influence that substantially reduces the electron density at the vinyl carbon and adjacent positions.

Resonance effects also contribute to the electronic perturbation caused by the dibromovinyl substituent, although these interactions are generally weaker than the inductive effects due to the poor orbital overlap between the large 4p orbitals of bromine and the smaller 2p orbitals of carbon. The bromine atoms possess multiple lone pairs that can potentially interact with the π-system of the vinyl group, leading to limited π-donation that partially counteracts the inductive withdrawal. However, computational studies and experimental observations suggest that the inductive effect dominates the overall electronic influence of bromine substituents in vinyl systems.

The electronic effects of the dibromovinyl group extend beyond local perturbations to influence the reactivity of the cyclopropane ring itself. The electron-withdrawing nature of this substituent stabilizes negative charge development at adjacent positions, potentially facilitating nucleophilic attack at the cyclopropane ring carbons. Conversely, the reduced electron density may destabilize positive charge development, affecting the pathways available for electrophilic reactions. These electronic influences create a complex reactivity profile that distinguishes this compound from simpler cyclopropane derivatives.

| Electronic Effect | Mechanism | Impact on Molecule |

|---|---|---|

| Inductive Withdrawal | σ-Bond polarization | Reduces electron density at vinyl carbon |

| Resonance Donation | π-Orbital overlap | Limited stabilization of positive charge |

| Dipole Formation | Charge separation | Creates molecular polarity |

| π-System Perturbation | Orbital interaction | Affects vinyl reactivity |

Cis-Trans Isomerism and Chiral Centers

The stereochemical complexity of this compound arises from the presence of chiral centers within the cyclopropane ring and the potential for geometric isomerism in the relationship between the major substituents. The cyclopropane ring itself creates chiral centers at positions 1 and 3, where the carboxylic acid and dibromoethenyl groups are attached, respectively. The relative spatial arrangement of these substituents can adopt either cis or trans configurations, leading to distinct stereoisomers with different physical and chemical properties.

The cis configuration of this compound, specifically designated as (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid with Chemical Abstracts Service number 53179-78-5, represents one of the most significant stereoisomers in terms of biological activity and synthetic utility. In this configuration, the carboxylic acid group and the dibromoethenyl substituent are positioned on the same face of the cyclopropane ring plane, creating specific spatial relationships that influence molecular interactions and chemical reactivity. The cis arrangement results in closer proximity between these two major functional groups, potentially leading to intramolecular interactions that affect the molecule's conformational preferences and reactivity patterns.

Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the stereochemical assignment and conformational behavior of these cyclopropane derivatives. The determination of cis versus trans configurations can be accomplished through analysis of vicinal coupling constants in proton nuclear magnetic resonance spectra, where the magnitude and multiplicity of signals provide direct evidence for the relative positions of substituents. For cis-substituted cyclopropanes, characteristic coupling patterns emerge that reflect the specific dihedral angles between adjacent hydrogen atoms and the constrained geometry of the three-membered ring system.

The presence of chiral centers in this molecule creates the possibility for enantiomeric forms, where non-superimposable mirror images exhibit identical physical properties in achiral environments but differ in their interactions with other chiral molecules. The (1R-cis) designation indicates the absolute configuration at the ring carbon bearing the carboxylic acid group, following standard Chemical Abstracts Service nomenclature conventions for stereochemical specification. This stereochemical complexity has important implications for biological activity, as different stereoisomers often exhibit dramatically different pharmacological properties and environmental behaviors.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Chiral Centers | C-1 and C-3 positions | Creates multiple stereoisomers |

| Cis Configuration | Same-face arrangement | Influences reactivity and properties |

| Absolute Configuration | (1R) designation | Determines enantiomeric identity |

| Conformational Restriction | Ring constraint | Limits rotational freedom |

Eigenschaften

IUPAC Name |

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975376 | |

| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59952-39-5, 53179-78-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the halogen exchange reaction. One common method includes the transformation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylates to the corresponding 2,2-dibromoethenyl analogs using aluminium tribromide or related reagents . This reaction is performed under controlled conditions to prevent cis-trans isomerization or epimerization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, utilizing efficient removal of hydrogen bromide to optimize yields. The use of boron tribromide instead of aluminium tribromide can result in the opening of the cyclopropane ring, which is generally avoided .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The dibromoethenyl group can participate in halogen exchange reactions.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Aluminium Tribromide: Used for halogen exchange reactions.

Boron Tribromide: Can be used but may lead to ring opening.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions primarily yield the dibromoethenyl analogs without significant isomerization .

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Insecticides: It is a key intermediate in the synthesis of pyrethroid insecticides, such as deltamethrin.

Biological Studies: Used to study the inhibition of enzymes like dpp-iv, aminopeptidase, and carboxypeptidase.

Chemical Synthesis: Serves as a building block for various synthetic organic chemistry applications.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, in the case of deltamethrin, it inhibits the activity of enzymes involved in protein degradation and energy metabolism . The molecular targets include enzymes like dpp-iv, which play a role in various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deltamethrin: A well-known pyrethroid insecticide that shares a similar structure and mechanism of action.

Esbecythrin: Another pyrethroid with comparable properties and applications.

Uniqueness

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo halogen exchange reactions without significant isomerization makes it a valuable intermediate in the synthesis of various insecticides .

Biologische Aktivität

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) is an organobromine compound that has garnered attention due to its role as a transformation product of various pyrethroid insecticides, notably deltamethrin. Understanding the biological activity of DBCA is essential for assessing its environmental impact and potential toxicity.

- Molecular Formula : CHBrO

- Molecular Weight : 297.972 g/mol

- Melting Point : 127-130 °C

- Boiling Point : 326.4 °C at 760 mmHg

- Density : 1.994 g/cm³

Biological Activity Overview

DBCA exhibits significant biological activity primarily through its interaction with the nervous system, similar to other pyrethroid compounds. The following sections detail its mechanisms of action, toxicological effects, and relevant case studies.

DBCA's biological activity is largely attributed to its ability to modulate sodium channels in neurons. This modulation leads to prolonged depolarization and increased neuronal excitability, which can result in neurotoxic effects.

Key Mechanisms:

- Sodium Channel Modulation : DBCA enhances the influx of sodium ions into neurons, leading to hyperexcitability.

- Calcium Influx : It also stimulates calcium entry into cells, which is crucial for neurotransmitter release and can contribute to neurotoxicity .

Toxicological Studies

Research has demonstrated that DBCA can induce various toxicological effects in both animal models and human biomonitoring studies. Below are notable findings:

Case Study: Deltamethrin Toxicity in Broiler Chickens

A study investigated the pharmacokinetics of deltamethrin in broiler chickens, revealing that DBCA served as a biomarker for exposure. The study found that:

- Deltamethrin was rapidly absorbed but had low bioavailability (21.83%).

- Serum levels of DBCA correlated with the administered doses of deltamethrin, indicating its potential as a monitoring tool for exposure .

Neurodevelopmental Effects in Zebrafish

In another study focusing on developmental neurotoxicity, zebrafish embryos exposed to DBCA exhibited significant alterations in behavior and neural development. The study highlighted:

- Increased incidence of seizures and abnormal swimming patterns.

- Disruption in normal neural circuit formation due to sodium channel activation .

Environmental Impact

DBCA's persistence in the environment raises concerns regarding its ecological effects. As a breakdown product of deltamethrin, it can accumulate in aquatic systems, affecting non-target organisms.

Table: Summary of Biological Activities and Effects

Q & A

Basic: What are the recommended synthetic routes for 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid?

Methodological Answer:

Synthesis typically involves cyclopropanation followed by functionalization. For example:

Cyclopropanation : Use a vinyl halide precursor (e.g., 2-propenyl derivatives) with carbene-generating reagents (e.g., CH₂N₂ or transition-metal catalysts) to form the cyclopropane core .

Bromination : Introduce dibromo groups via electrophilic addition (e.g., Br₂ in CCl₄) or radical bromination under controlled conditions .

Carboxylic Acid Formation : Oxidize a methyl or alcohol substituent on the cyclopropane ring using KMnO₄ or CrO₃ under acidic conditions .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination or ring-opening side reactions .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., dibromoethenyl protons appear as distinct doublets near δ 6.0–7.0 ppm) .

- Mass Spectrometry (GC-MS or HRMS) : Verify molecular weight (C₈H₁₀Br₂O₂; theoretical MW: 322.9 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane ring and dibromoethenyl geometry .

Basic: How should this compound be handled and stored to ensure safety?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy from brominated groups .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Desiccate to avoid hydrolysis of the cyclopropane ring .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste for incineration .

Advanced: What strategies resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Reaction Optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. non-polar) to address yield variations .

- Byproduct Analysis : Use LC-MS or TLC to identify competing pathways (e.g., ring-opening products or diastereomers) .

- Reproducibility Checks : Validate literature protocols by replicating under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ enantioselective catalysts (e.g., Ru-based complexes) during cyclopropanation to bias trans/cis ring geometry .

- Stereospecific Bromination : Use directed bromination (e.g., Br₂ with Lewis acids like FeCl₃) to retain configuration at the ethenyl group .

- Dynamic Resolution : Leverage kinetic vs. thermodynamic control in ring-closing steps by adjusting reaction time and temperature .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilic Character : The electron-deficient cyclopropane ring and bromine substituents enhance susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .

- Ring Strain : Cyclopropane’s 60° bond angles increase reactivity in [2+1] cycloadditions or ring-opening metathesis .

- Steric Effects : The 2,2-dimethyl groups hinder axial approach, directing reactions to equatorial positions .

Advanced: How does this compound interact with biological systems in medicinal research?

Methodological Answer:

- Targeted Studies : Use as a bioisostere for rigid carboxylic acids (e.g., probing enzyme active sites via X-ray co-crystallography) .

- Metabolic Stability : Assess resistance to esterase hydrolysis using in vitro liver microsome assays .

- Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cell lines, noting potential halogen-related oxidative stress .

Basic: What computational tools model its electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals and predict regioselectivity in reactions .

- Molecular Dynamics (MD) : Simulate cyclopropane ring stability under varying pH/temperature conditions .

- Docking Studies : AutoDock Vina to explore ligand-protein interactions for drug-design applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.